molecular formula C8H7ClN2O3 B12002154 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid

Cat. No.: B12002154
M. Wt: 214.60 g/mol
InChI Key: JHCTXLAWUCXDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is an organic compound with the molecular formula C8H7ClN2O3. It is characterized by the presence of an aminocarbonyl group, an amino group, and a chlorobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chloroanthranilic acid with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl and amino groups allow the compound to form hydrogen bonds and other interactions with its targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific context .

Comparison with Similar Compounds

Uniqueness: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is unique due to the presence of both aminocarbonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-(carbamoylamino)-5-chlorobenzoic acid

InChI

InChI=1S/C8H7ClN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)

InChI Key

JHCTXLAWUCXDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.